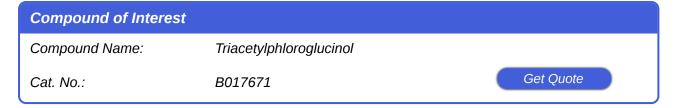


Triacetylphloroglucinol (CAS 2161-87-7): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Triacetylphloroglucinol** (CAS 2161-87-7), a promising phenolic compound with diverse biological activities. This document consolidates key information on its chemical and physical properties, synthesis, and multifaceted pharmacological effects, including its anticancer, anti-inflammatory, antispasmodic, and analgesic properties. Detailed experimental protocols and mechanistic insights into its action on critical signaling pathways are presented to support further research and drug development efforts.

Chemical and Physical Properties

Triacetylphloroglucinol, also known as 2,4,6-**Triacetylphloroglucinol**, is a symmetrical aromatic ketone. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	2161-87-7	[1]
Molecular Formula	C12H12O6	[1]
Molecular Weight	252.22 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	145-147 °C	[2]
Boiling Point	501.4 °C at 760 mmHg	[2]
Density	1.406 g/cm ³	[2]
Flash Point	271.2 °C	[2]
Refractive Index	1.607	[2]
LogP	1.41120	[2]
PSA (Polar Surface Area)	111.90 Ų	[2]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	3	[3]

Synthesis of Triacetylphloroglucinol

The primary method for synthesizing **Triacetylphloroglucinol** is through the Friedel-Crafts acylation of phloroglucinol. Various catalysts and conditions have been reported to achieve this transformation efficiently.

Experimental Protocol: One-Pot Friedel-Crafts Acylation

This protocol describes a one-pot synthesis using methanesulfonic acid as a catalyst under solvent-free conditions, which is considered a green and efficient method.[4][5]



- Phloroglucinol
- Acetic anhydride
- Methanesulfonic acid (CH₃SO₃H)
- Ethyl acetate
- n-Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, combine phloroglucinol and acetic anhydride.
- Slowly add a catalytic amount of methanesulfonic acid to the mixture while stirring.
- Heat the reaction mixture to 80 °C and maintain this temperature for approximately 45 minutes.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of nhexane and ethyl acetate as the eluent, to afford pure Triacetylphloroglucinol.[5]

Biological Activities and Experimental Protocols



Triacetylphloroglucinol has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic applications.

Anticancer Activity

Triacetylphloroglucinol exhibits potent cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells.[2] Its anticancer activity is attributed to the induction of cell cycle arrest and an increase in reactive oxygen species (ROS), leading to apoptosis.

Table of IC50 Values for Anticancer Activity:

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
A549	Lung Carcinoma	57.51 ± 1.19	[2]
MDA-MB-231	Breast Adenocarcinoma	81.48 ± 2.52	[2]
HCT-15	Colon Adenocarcinoma	124.50 ± 2.83	[2]
HeLa	Cervical Adenocarcinoma	136.13 ± 1.49	[2]

This protocol outlines the determination of the cytotoxic effects of **Triacetylphloroglucinol** on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cancer cell lines (e.g., A549, MDA-MB-231, HCT-15, HeLa)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Triacetylphloroglucinol (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO



- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **Triacetylphloroglucinol** in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of
 Triacetylphloroglucinol. Include a vehicle control (medium with the solvent used to dissolve
 the compound).
- Incubate the plates for the desired time period (e.g., 48 hours).
- After incubation, add MTT solution to each well and incubate for another 3-4 hours at 37 °C, allowing the formation of formazan crystals.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Triacetylphloroglucinol has been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).

This protocol describes the general procedure for assessing the inhibitory activity of **Triacetylphloroglucinol** against 5-LOX and COX-2 enzymes.



- Purified 5-LOX and COX-2 enzymes
- Arachidonic acid (substrate)
- Triacetylphloroglucinol
- Appropriate buffers and co-factors for each enzyme assay
- A method for detecting the product of the enzymatic reaction (e.g., spectrophotometry, fluorimetry, or HPLC)
- Positive controls (known inhibitors of 5-LOX and COX-2)

Procedure:

- Prepare a reaction mixture containing the respective enzyme (5-LOX or COX-2) in its specific buffer.
- Add different concentrations of Triacetylphloroglucinol to the reaction mixture and preincubate for a defined period.
- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
- Allow the reaction to proceed for a specific time at an optimal temperature.
- Stop the reaction and measure the amount of product formed.
- Calculate the percentage of enzyme inhibition for each concentration of Triacetylphlorocytoglucinol compared to a control without the inhibitor.
- Determine the IC50 value.

Antispasmodic Activity

Phloroglucinol and its derivatives are known for their antispasmodic effects, which involve the direct relaxation of smooth muscle cells.

This in vitro protocol is a classic method to evaluate the antispasmodic activity of a compound on smooth muscle contractions.



Materials:

- · Guinea pig
- Tyrode's solution
- Spasmogens (e.g., acetylcholine, histamine)
- Triacetylphloroglucinol
- Organ bath with an isometric transducer and recording system

Procedure:

- Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37 °C.
- Allow the tissue to equilibrate under a resting tension.
- Induce contractions of the ileum by adding a spasmogen (e.g., acetylcholine or histamine) to the organ bath.
- Once a stable contraction is achieved, add different concentrations of
 Triacetylphloroglucinol to the bath and record the relaxation response.
- Wash the tissue with fresh Tyrode's solution to return to the baseline.
- Calculate the percentage of inhibition of the spasmogen-induced contraction for each concentration of Triacetylphloroglucinol.

Analgesic Activity

The pain-relieving properties of **Triacetylphloroglucinol** can be evaluated using established in vivo models of nociception.

These methods are used to assess the central analgesic effects of a compound in rodents.



- · Rats or mice
- Tail-flick analgesiometer
- Hot plate apparatus
- Triacetylphloroglucinol
- Positive control (e.g., morphine)
- Vehicle control

Procedure (Tail-Flick Test):

- Administer Triacetylphloroglucinol, the positive control, or the vehicle to different groups of animals.
- At specific time points after administration, place the distal part of the animal's tail on the radiant heat source of the tail-flick apparatus.
- Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.
- An increase in the tail-flick latency compared to the control group indicates an analgesic effect.

Procedure (Hot Plate Test):

- Administer Triacetylphloroglucinol, the positive control, or the vehicle to different groups of animals.
- At specific time points after administration, place the animal on the heated surface of the hot plate apparatus (maintained at a constant temperature, e.g., 55 °C).
- Record the time until the animal exhibits a nociceptive response, such as licking its paw or jumping. A cut-off time is employed to prevent injury.
- An increase in the reaction time compared to the control group suggests an analgesic effect.

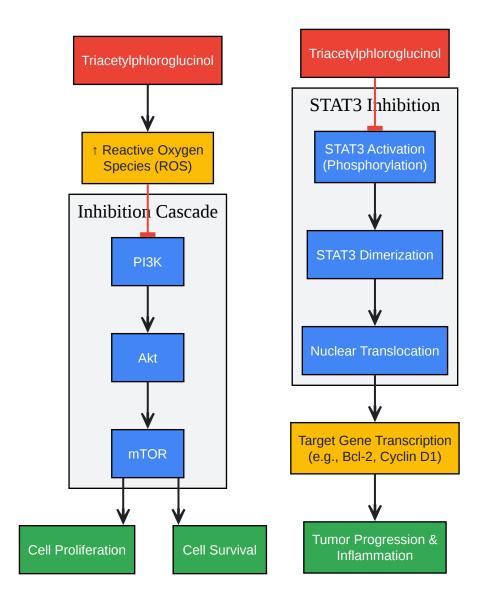


Mechanism of Action: Signaling Pathways

The biological activities of **Triacetylphloroglucinol** are mediated through its interaction with key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and STAT3 pathways, which are often dysregulated in cancer and inflammatory diseases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. **Triacetylphloroglucinol** has been shown to inactivate this pathway, contributing to its anticancer effects.[6] This inactivation is linked to the generation of reactive oxygen species (ROS).





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